Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl-
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and medicinal properties.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 5-aminopyrazole with 2-furanyl aldehyde and 1-naphthylamine under acidic conditions to form the desired compound . Industrial production methods often utilize microwave-assisted synthesis and copper-catalyzed reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and enzyme inhibitory agent
Material Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Research: It is used in the study of intracellular processes and bioimaging applications.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1-naphthalenyl- is unique due to its specific structural features and biological activities. Similar compounds include:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and is used in the design of novel energetic materials.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are used in optical applications due to their tunable photophysical properties.
Properties
IUPAC Name |
7-(furan-2-yl)-N-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c26-21(24-17-8-3-6-14-5-1-2-7-15(14)17)16-13-23-25-18(10-11-22-20(16)25)19-9-4-12-27-19/h1-13H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLQZOANYOFRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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